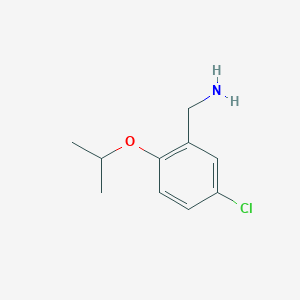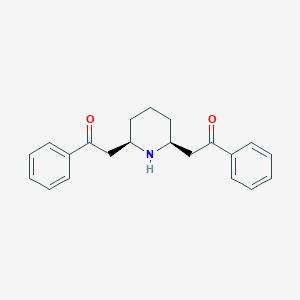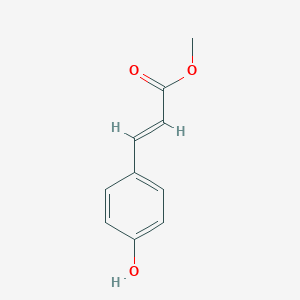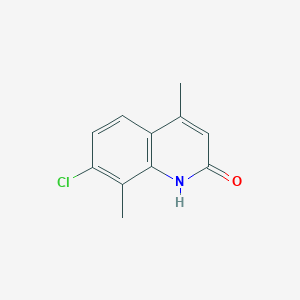
(5-Chloro-2-isopropoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Chloro-2-isopropoxybenzyl)amine” is a chemical compound with the CAS Number: 1135292-94-2. Its molecular weight is 236.14 and its linear formula is C10 H14 Cl N O . It is a solid at room temperature .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H .Chemical Reactions Analysis
Amines like “this compound” can undergo various chemical reactions. For instance, they can be alkylated by an S N 2 reaction with alkyl halides . When a 3 o amine is alkylated, a quaternary ammonium salt is produced .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Crystallography and Molecular Structure
A study conducted by Butcher et al. (2007) on a structurally related molecule, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, revealed that the crystal packing of the molecule is stabilized by intramolecular N-H...O hydrogen bonding and additional intermolecular hydrogen bonding, showcasing the importance of these interactions in understanding molecular conformations and designing molecules with desired properties (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Polymer Science
Research by Morgan, Martínez-Castro, and Storey (2010) demonstrated the use of alkoxybenzenes, including isopropoxybenzene, for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This method enabled direct chain-end functionalization of polymers, illustrating a valuable technique for modifying polymer properties for various applications (Morgan, Martínez-Castro, & Storey, 2010).
Material Science
Aghamali̇yev, Naghiyeva, and Rasulov (2018) synthesized 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines by interacting certain phenols and aminoethylnonylimidazoline. These compounds were tested as thermostabilizers for polypropylene, highlighting their potential in improving the thermal stability of materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Corrosion Inhibition
A study by Boughoues, Benamira, Messaadia, Bouider, and Abdelaziz (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, to investigate their corrosion inhibition performance on mild steel in an HCl medium. This research provides insight into the design of effective corrosion inhibitors based on amine derivatives, with potential applications in industrial metal preservation (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Organic Synthesis
The work by Wang, Zheng, Xu, Mao, and Walsh (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, a reaction facilitating the rapid synthesis of 1,2-diarylethylamine derivatives. This method underscores the versatility of using simple aromatic compounds in synthesizing complex amines, relevant for pharmaceuticals and bioactive natural products (Wang, Zheng, Xu, Mao, & Walsh, 2018).
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJABTPMLNAWQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)





![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)
![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)
![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)

methanone](/img/structure/B358489.png)
